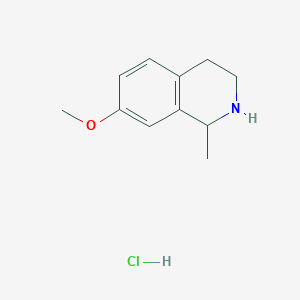
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.709 g/mol . This compound belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse biological activities and are often used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
Reaction Conditions: The compound is synthesized through a series of chemical reactions, including methylation and hydrochloride salt formation.
Industrial Production: Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride involves several molecular targets and pathways:
Neuroprotection: The compound exhibits neuroprotective properties by antagonizing the effects of neurotoxins such as MPTP and rotenone.
Dopamine Metabolism: It affects dopamine metabolism by modulating the activity of enzymes involved in dopamine synthesis and degradation.
Glutamatergic System: The compound may also interact with the glutamatergic system, which plays a crucial role in synaptic plasticity and neuroprotection.
Vergleich Mit ähnlichen Verbindungen
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride can be compared with other similar compounds:
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound has similar structural features but with additional methoxy groups, which may alter its biological activity.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group, which may result in different pharmacological properties.
7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: Similar in structure but with a methyl group instead of a methoxy group, leading to variations in its chemical reactivity and biological effects.
Eigenschaften
Molekularformel |
C11H16ClNO |
|---|---|
Molekulargewicht |
213.70 g/mol |
IUPAC-Name |
7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-11-7-10(13-2)4-3-9(11)5-6-12-8;/h3-4,7-8,12H,5-6H2,1-2H3;1H |
InChI-Schlüssel |
ZEGKXNABXBJIAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(CCN1)C=CC(=C2)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


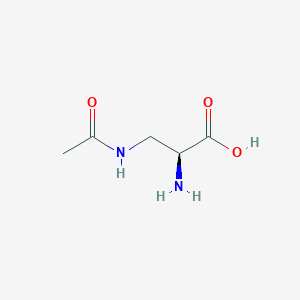
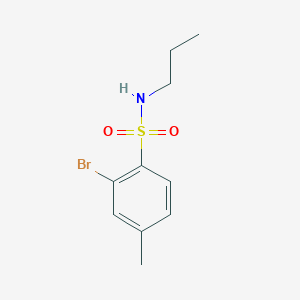
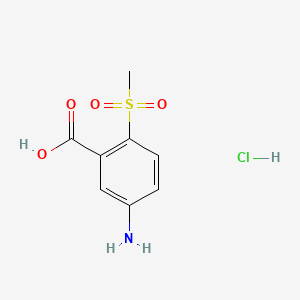
![1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride](/img/structure/B13562689.png)
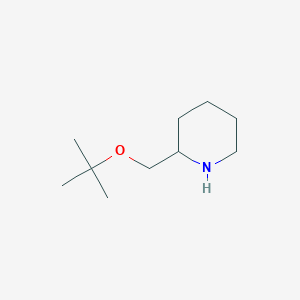
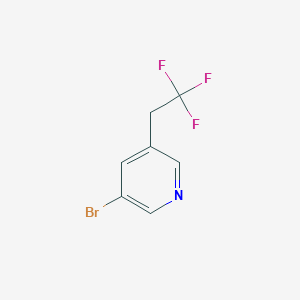
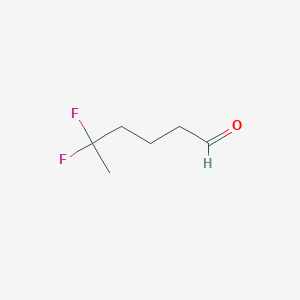
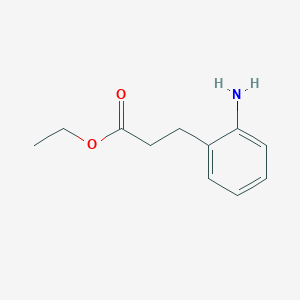
![Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13562717.png)
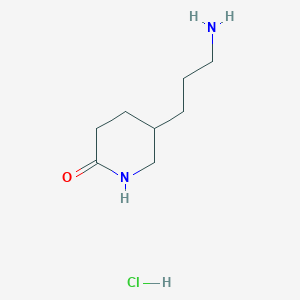
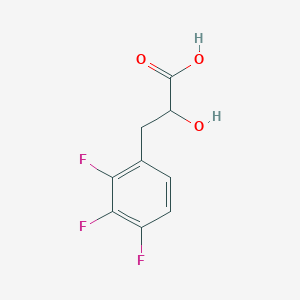

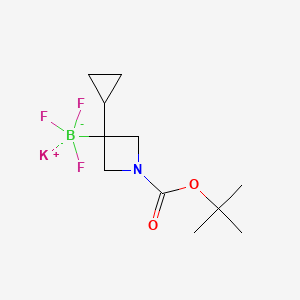
![[1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine](/img/structure/B13562754.png)
